molecular formula C14H27NO2 B14631739 Ethyl 3-[(2-ethylhexyl)amino]but-2-enoate CAS No. 57791-68-1

Ethyl 3-[(2-ethylhexyl)amino]but-2-enoate

Katalognummer: B14631739
CAS-Nummer: 57791-68-1
Molekulargewicht: 241.37 g/mol
InChI-Schlüssel: FPZISJNEAJWCQQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 3-[(2-ethylhexyl)amino]but-2-enoate is a chemical compound with a complex structure, featuring an ester functional group and an amino group attached to a butenoate backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-[(2-ethylhexyl)amino]but-2-enoate typically involves the reaction of ethyl 3-amino-2-butenoate with 2-ethylhexylamine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction can be represented as follows:

Ethyl 3-amino-2-butenoate+2-ethylhexylamineEthyl 3-[(2-ethylhexyl)amino]but-2-enoate\text{Ethyl 3-amino-2-butenoate} + \text{2-ethylhexylamine} \rightarrow \text{this compound} Ethyl 3-amino-2-butenoate+2-ethylhexylamine→Ethyl 3-[(2-ethylhexyl)amino]but-2-enoate

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often involving purification steps such as distillation or recrystallization to obtain the final product.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 3-[(2-ethylhexyl)amino]but-2-enoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents such as hydrogen gas or metal hydrides.

    Substitution: The amino group in the compound can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or ketones, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

Ethyl 3-[(2-ethylhexyl)amino]but-2-enoate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It may be used in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of Ethyl 3-[(2-ethylhexyl)amino]but-2-enoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Ethyl 3-amino-2-butenoate
  • Ethyl (2Z)-3-amino-2-butenoate
  • Crotonic acid, 3-amino-, ethyl ester

Uniqueness

Ethyl 3-[(2-ethylhexyl)amino]but-2-enoate is unique due to the presence of the 2-ethylhexyl group, which imparts distinct chemical and physical properties compared to similar compounds

Eigenschaften

CAS-Nummer

57791-68-1

Molekularformel

C14H27NO2

Molekulargewicht

241.37 g/mol

IUPAC-Name

ethyl 3-(2-ethylhexylamino)but-2-enoate

InChI

InChI=1S/C14H27NO2/c1-5-8-9-13(6-2)11-15-12(4)10-14(16)17-7-3/h10,13,15H,5-9,11H2,1-4H3

InChI-Schlüssel

FPZISJNEAJWCQQ-UHFFFAOYSA-N

Kanonische SMILES

CCCCC(CC)CNC(=CC(=O)OCC)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.